4-(Chloromethyl)-2-methylbenzonitrile
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Overview
Description
4-(Chloromethyl)-2-methylbenzonitrile is an organic compound characterized by the presence of a chloromethyl group attached to a methylbenzonitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylbenzonitrile typically involves the chloromethylation of 2-methylbenzonitrile. This can be achieved through the reaction of 2-methylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods for reducing the nitrile group.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-(formyl)-2-methylbenzonitrile or 4-(carboxyl)-2-methylbenzonitrile.
Reduction: The primary product is 4-(aminomethyl)-2-methylbenzonitrile.
Scientific Research Applications
Chemistry
In chemistry, 4-(Chloromethyl)-2-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. These derivatives can be used in the development of pharmaceuticals and agrochemicals.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as precursors for drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-methylbenzonitrile exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various substituted products. The nitrile group can also participate in reactions, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the methyl group at the 2-position, making it less sterically hindered.
2-Methylbenzonitrile: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-2-methylbenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.
Uniqueness
4-(Chloromethyl)-2-methylbenzonitrile is unique due to the presence of both the chloromethyl and nitrile groups, providing a balance of reactivity and stability. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1261573-70-9 |
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Molecular Formula |
C9H8ClN |
Molecular Weight |
165.62 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3 |
InChI Key |
GXEWCDJCZFWAKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)C#N |
Origin of Product |
United States |
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